molecular formula C19H18N2O3 B11632923 Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate

Katalognummer: B11632923
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RCVCPBNUJRCPDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate typically involves the condensation of p-anisidine with Meldrum’s acid and trimethyl orthoacetate or trimethyl orthobenzoate to form the 4-hydrazin-quinoline scaffold . This scaffold is then derivatized with aldehydes or acid chlorides to produce the desired compound . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate involves its interaction with molecular targets such as NRH:quinone oxidoreductase-2 (NQO2). The compound binds to the active site of NQO2, inhibiting its activity and thereby reducing the production of reactive oxygen species (ROS) that are involved in cancer progression . This inhibition can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate is unique due to its specific substituents, which enhance its binding affinity to NQO2 and its potential as a cancer therapeutic agent . The presence of the methoxy and amino groups also contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C19H18N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H18N2O3/c1-12-10-18(16-11-15(23-2)8-9-17(16)20-12)21-14-6-4-13(5-7-14)19(22)24-3/h4-11H,1-3H3,(H,20,21)

InChI-Schlüssel

RCVCPBNUJRCPDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.